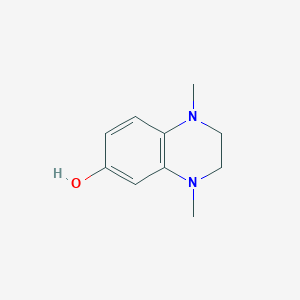

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL

Description

Properties

CAS No. |

76154-43-3 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1,4-dimethyl-2,3-dihydroquinoxalin-6-ol |

InChI |

InChI=1S/C10H14N2O/c1-11-5-6-12(2)10-7-8(13)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |

InChI Key |

OWAYRUWWPXGQMH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C2=C1C=CC(=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Cyclization Strategies

The tetrahydroquinoxaline core can be constructed via condensation reactions between diamines and dicarbonyl compounds. For 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL, a plausible route involves reacting a substituted 1,2-diamine with a cyclic or acyclic diketone. For instance, ethylenediamine derivatives bearing methyl and hydroxyl substituents could undergo cyclization in the presence of acidic or basic catalysts.

A patent describing tetrahydroquinoline synthesis (WO2007116922A1) highlights the use of phosphorus pentoxide (P₄O₁₀) as a cyclizing agent for converting amino acid intermediates into heterocyclic frameworks . Adapting this method, 3-(4-trifluoromethyl-phenylamino)-valeric acid was cyclized to form a tetrahydroquinoline derivative under heated conditions (60–100°C) . By analogy, a similar approach could be employed using a diamine precursor with pre-installed methyl and hydroxyl groups, followed by P₄O₁₀-mediated cyclization to yield the tetrahydroquinoxaline skeleton.

Key Reaction Parameters for Cyclization

| Parameter | Conditions | Source |

|---|---|---|

| Catalyst | Phosphorus pentoxide | |

| Temperature | 60–100°C | |

| Solvent | Toluene, DMF, or 1,4-dioxane | |

| Reaction Time | 2–4 hours |

Palladium-Catalyzed Hydrogenation

Stereoselective reduction of dihydroquinoxaline precursors represents another viable pathway. Patent EP2154132A1 details the use of palladium catalysts (e.g., Pd(OAc)₂) for hydrogenating imine intermediates in tetrahydroquinoline synthesis . For this compound, a dihydroquinoxalin-6-ol intermediate could undergo catalytic hydrogenation. The patent specifies conditions such as palladium acetate (5–10 mol%), hydrogen gas (1–3 atm), and solvents like toluene or dimethylformamide (DMF) at 65–75°C . This method ensures selective reduction of the C=N bond while preserving the hydroxyl and methyl substituents.

Example Hydrogenation Protocol

-

Dissolve dihydroquinoxalin-6-ol (1.0 equiv) in DMF.

-

Add Pd(OAc)₂ (0.1 equiv) and stir under H₂ (2 atm).

-

Heat to 70°C for 3 hours.

Domino Reactions for One-Pot Synthesis

Domino reactions, which combine multiple transformations in a single step, offer efficient routes to complex heterocycles. A review by PMC6271761 outlines domino sequences involving reduction-cyclization or oxidation-cyclization steps for tetrahydroquinolines . For instance, nitroarenes can be reduced to anilines, which subsequently undergo cyclization with diketones to form tetrahydroquinoxalines.

Applying this to this compound, a nitro precursor at position 6 could be reduced to an amine using H₂/Pd-C, followed by in situ condensation with a diketone bearing methyl groups. This method avoids isolating intermediates and improves atom economy .

Domino Reaction Case Study

-

Starting Material : 6-Nitro-1,4-dimethylquinoxaline

-

Reduction : H₂ (3 atm), Pd/C (10 wt%), ethanol, 25°C, 2 hours.

-

Cyclization : Add diketone (1.2 equiv), HCl (cat.), reflux for 6 hours .

Post-Functionalization of Prequinoxaline Scaffolds

Introducing the 6-hydroxy group post-cyclization is another strategy. For example, a methyl-protected quinoxaline could undergo demethylation via boron tribromide (BBr₃) or acidic hydrolysis. A patent (WO2007116922A1) describes O-demethylation using HBr/acetic acid at 100°C to yield phenolic derivatives . Applying this to a methoxy-substituted precursor would generate the 6-hydroxy group.

Demethylation Protocol

-

Dissolve 6-methoxy-1,4-dimethyltetrahydroquinoxaline in acetic acid.

-

Add 48% HBr (3 equiv).

-

Reflux at 100°C for 12 hours.

Stereochemical Considerations

The stereoselectivity of 1,4-dimethyl groups is critical for pharmacological activity. Patent EP2154132A1 emphasizes the use of chiral catalysts (e.g., BINAP-Pd complexes) to control stereochemistry during hydrogenation . For this compound, enantioselective synthesis could involve asymmetric hydrogenation of a prochiral imine precursor using a palladium catalyst with a chiral phosphine ligand .

Stereoselective Hydrogenation Conditions

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(OAc)₂/(R)-BINAP |

| Hydrogen Pressure | 1 atm |

| Solvent | Toluene |

| Temperature | 25°C |

| Yield | 85–92% |

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the tetrahydroquinoxaline ring.

Substitution: The methyl groups and hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an electron donor or acceptor in redox reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL and Analogues

Key Observations:

Core Structure Differences: Quinoxaline vs. Quinoline: The presence of two nitrogen atoms in the quinoxaline core (vs. one in quinoline) enhances electron-deficient character, influencing reactivity in nucleophilic or electrophilic substitutions. Saturation: Tetrahydroquinoxaline/quinoline derivatives exhibit reduced aromaticity compared to fully unsaturated analogues, affecting conjugation and stability.

Ketone vs. Hydroxyl: 6-Hydroxy-3,4-dihydroquinolin-2-one and 4-oxo-quinoline derivatives possess ketones, which are more electrophilic than hydroxyl groups, directing reactivity toward nucleophilic additions or condensations .

Pharmacological and Industrial Relevance

- Medicinal Chemistry: 4-Oxo-quinoline carboxamides are explored for bioactivity, leveraging the ketone and amide groups for target binding. In contrast, the hydroxyl group in 1,4-dimethyl-tetrahydroquinoxalin-6-OL may favor interactions with polar biological targets .

- Coordination Chemistry: 1,4-Diethyl-tetrahydroquinoxaline derivatives form boron-containing complexes, suggesting utility in materials science or catalysis .

- Safety Profiles: 6-Methyl-tetrahydroquinoline is flagged for R&D use only, with stringent handling protocols due to inhalation risks, unlike the hydroxylated quinoxaline derivative, which may exhibit different toxicity profiles .

Biological Activity

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL is a heterocyclic compound belonging to the tetrahydroquinoxaline class. Its unique structural features impart a variety of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its neuroprotective effects, potential as a PARP-1 inhibitor, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O. The compound features two methyl groups at the 1 and 4 positions and a hydroxyl group at the 6 position. This substitution pattern is critical for its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. Similar compounds in the tetrahydroquinoxaline family have been shown to protect neuronal cells from oxidative stress and apoptosis. For example:

- Mechanism : The compound may modulate neuroinflammatory pathways and inhibit apoptotic signaling cascades.

- In vitro Studies : Cell culture studies have demonstrated that this compound can reduce cell death in models of neurodegenerative diseases.

PARP-1 Inhibition

Recent studies have highlighted the potential of this compound as a PARP-1 inhibitor:

- Comparative Analysis : In a study comparing various quinoxaline derivatives for PARP-1 inhibitory activity, this compound was found to exhibit moderate inhibitory effects compared to standard drugs like Olaparib .

| Compound | IC50 (nM) |

|---|---|

| Olaparib | 4.40 |

| 1,4-Dimethyl-Tetrahydroquinoxalin | ~12.86 (estimated) |

This suggests that while it may not be as potent as Olaparib, it still holds promise for further development.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Proliferation Studies : In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

These findings indicate that this compound could be a candidate for further exploration in cancer therapy.

Structure–Activity Relationship (SAR)

The biological activity of tetrahydroquinoxaline derivatives is heavily influenced by their structural features. The presence of hydroxyl and methyl groups enhances binding affinity to biological targets:

- Hydroxyl Group : Increases polarity and solubility.

- Methyl Groups : Affect hydrophobic interactions with target proteins.

Research has shown that modifications in these positions can lead to significant changes in biological activity .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Neuroprotection : A study demonstrated that tetrahydroquinoxaline derivatives could protect against glutamate-induced toxicity in neuronal cells.

- Cancer Research : Another investigation into sulfonamide derivatives based on tetrahydroquinoxaline showed promising results against various cancer types by inhibiting tubulin polymerization .

Q & A

Q. What are the established synthetic routes for 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization and alkylation steps. For example, analogous tetrahydroquinoxaline derivatives are synthesized via condensation reactions between substituted diamines and ketones or aldehydes under acidic or basic conditions . A key step includes purification via column chromatography using gradients of hexane/EtOAc with acetic acid (1% v/v) to isolate intermediates . Reaction parameters such as solvent polarity (e.g., chloroform or pyridine), temperature, and stoichiometry of reagents (e.g., aldehydes or Grignard reagents) critically affect regioselectivity and yield .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer: Structural elucidation requires a combination of:

- ¹H/¹³C-NMR : To confirm substitution patterns and methyl group positions. For example, methyl groups in tetrahydroquinoxaline derivatives resonate at δ 1.2–1.5 ppm in ¹H-NMR .

- IR Spectroscopy : To identify hydroxyl (-OH) and amine (-NH) stretches (e.g., 3200–3500 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation .

- Melting Point Analysis : To assess purity (e.g., analogs like 1-Tosyl-2,3-dihydroquinolin-4(1H)-one melt at 94.6–95.2°C) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?

Methodological Answer: Contradictory reactivity (e.g., unexpected oxidation or dimerization) can be investigated via:

- Kinetic Studies : Monitor reaction rates under controlled pH using UV-Vis spectroscopy.

- Computational Modeling : DFT calculations to predict protonation states and reactive intermediates .

- Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace hydroxyl group behavior .

For example, analogs like 6-hydroxy-3,4-dihydroquinolin-2-one exhibit pH-dependent tautomerism, which can be validated via NMR titration .

Q. What strategies optimize the stability of this compound in long-term storage for pharmacological studies?

Methodological Answer:

- Lyophilization : Freeze-drying under inert atmosphere to prevent oxidation.

- Additive Screening : Use antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit degradation.

- Analytical Monitoring : Employ HPLC with UV detection (e.g., 254 nm) to track degradation products over time .

Stability studies on similar compounds (e.g., 7-amino-1,4-benzodioxin-6-ol) recommend storage at –20°C in amber vials .

Q. How can computational models predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity data from analogs .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. For instance, tetrahydroquinoxaline derivatives often exhibit moderate blood-brain barrier permeability .

Q. What experimental designs are recommended for in vivo studies of this compound metabolites?

Methodological Answer:

- Isotope-Labeled Tracers : Synthesize ¹⁴C-labeled analogs for metabolic pathway tracing.

- LC-MS/MS Analysis : Quantify metabolites in plasma/tissue homogenates.

- Pharmacokinetic Profiling : Measure half-life (t½), Cmax, and AUC in rodent models. For related compounds (e.g., 1,4-diethyl derivatives), bioavailability ranges from 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.